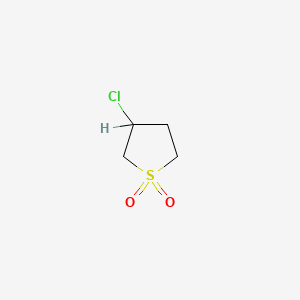

3-Chloro-tetrahydro-thiophene 1,1-dioxide

Description

Significance of the Tetrahydrothiophene (B86538) 1,1-Dioxide Scaffold in Organic Synthesis and Materials Science

The parent structure, tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane (B150427), is a compound of considerable industrial and academic interest. chemimpex.comnist.govsigmaaldrich.com This colorless, polar aprotic solvent is widely recognized for its exceptional thermal stability and high boiling point. chemimpex.com Its ability to dissolve a broad spectrum of organic and inorganic compounds makes it an invaluable solvent in various chemical processes, particularly in the petrochemical industry for the extraction of aromatic hydrocarbons. chemimpex.com

Beyond its role as a solvent, the tetrahydrothiophene 1,1-dioxide scaffold is a fundamental building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its derivatives are explored for a range of biological activities. iomcworld.com In the field of materials science, this scaffold is incorporated into specialty polymers to enhance their thermal stability and mechanical properties. chemimpex.com Furthermore, its application is being investigated in the development of battery materials and other electronic components. tcichemicals.com The versatility and stability of the sulfolane framework underscore its importance in both fundamental research and applied chemical sciences.

Contextualization of Chlorinated Cyclic Sulfones in Heterocyclic Chemistry

Chlorinated cyclic sulfones represent a subclass of heterocyclic compounds that have garnered attention due to their specific reactivity, which allows for further functionalization. The introduction of a chlorine atom onto the cyclic sulfone ring, as seen in 3-Chloro-tetrahydro-thiophene 1,1-dioxide, creates an electrophilic center, rendering the molecule susceptible to nucleophilic substitution reactions. This characteristic is pivotal for the construction of more complex molecular architectures.

The study of chlorinated cyclic sulfones is part of a broader interest in halocyclization reactions, which are powerful methods for the synthesis of halogenated heterocycles. jst.go.jp These compounds can serve as precursors to a wide array of derivatives by replacing the chlorine atom with various functional groups, thereby enabling the synthesis of diverse chemical libraries for drug discovery and materials science research. The reactivity of the carbon-chlorine bond, influenced by the electron-withdrawing nature of the adjacent sulfone group, is a key aspect of their chemical behavior.

Scope and Research Focus for this compound

Research on this compound is primarily centered on its utility as a synthetic intermediate. The principal focus lies in leveraging the reactivity of the chlorine substituent to introduce new functionalities onto the sulfolane ring. This is typically achieved through nucleophilic substitution or elimination-addition sequences.

Current investigations aim to expand the library of 3-substituted sulfolane derivatives for potential applications in medicinal chemistry and materials science. The compound's potential biological activities, including antimicrobial and anticancer properties, are also areas of active study. As a versatile precursor, this compound continues to be a subject of interest for the development of novel synthetic methodologies and the creation of new functional molecules.

An exploration into the synthesis of this compound reveals a variety of strategic chemical methodologies. These approaches range from foundational ring formation and functionalization to sophisticated catalytic techniques for controlling stereochemistry. This article focuses exclusively on the synthetic pathways leading to this chlorinated sulfone and related halogenated derivatives, adhering to a structured examination of these methods.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZJAAIKYHZWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959333 | |

| Record name | 3-Chloro-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-04-0 | |

| Record name | Thiophene, 3-chlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetrahydro-3-chloro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Chloro Tetrahydro Thiophene 1,1 Dioxide and Its Analogs

Nucleophilic Substitution and Elimination Reactions Involving the Halogen Moiety

The chlorine atom in 3-chloro-tetrahydro-thiophene 1,1-dioxide is attached to a secondary carbon, making it susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The specific pathway that dominates is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong, non-bulky nucleophiles tend to favor the SN2 pathway, resulting in the displacement of the chloride ion and the formation of a new bond at the C-3 position. Conversely, strongly basic nucleophiles, particularly those that are sterically hindered, promote the E2 elimination reaction. This process involves the abstraction of a proton from a carbon atom adjacent to the one bearing the chlorine (a β-hydrogen), leading to the formation of a double bond within the ring and the expulsion of the chloride ion.

The primary product of the elimination reaction is 2,3-dihydrothiophene (B74016) 1,1-dioxide, commonly known as 2-sulfolene. This reaction provides a key synthetic route to the unsaturated sulfolene ring system from the corresponding saturated halo-sulfolane. The competition between these two pathways is a classic example of the principles governing substitution and elimination reactions in alkyl halides.

| Reaction Type | Favored By | Typical Reagent | Product |

|---|---|---|---|

| SN2 (Substitution) | Strong, non-bulky nucleophiles | Azide (N3-), Cyanide (CN-) | 3-Azido- or 3-Cyano-tetrahydro-thiophene 1,1-dioxide |

| E2 (Elimination) | Strong, sterically hindered bases | Potassium tert-butoxide (t-BuOK) | 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) |

Reactivity at the Sulfone Group and Alpha-Carbons

The sulfone group (SO₂) is a powerful electron-withdrawing group. This electronic effect significantly increases the acidity of the hydrogen atoms on the adjacent carbon atoms (the α-carbons, located at the C-2 and C-5 positions of the ring). The pKa values for α-protons in sulfones are considerably lower than those for typical alkanes, making them susceptible to deprotonation by strong bases.

Treatment of tetrahydrothiophene (B86538) 1,1-dioxide or its derivatives with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), results in the formation of a carbanion (an α-anion) at the C-2 or C-5 position. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This deprotonation-alkylation sequence is a powerful tool for introducing substituents at the α-positions of the sulfolane (B150427) ring. nih.gov For instance, mono- and bis-alkylation of 3-sulfolene (B121364) can be achieved with primary alkyl iodides using LiHMDS in a tetrahydrofuran-hexamethylphosphoramide (THF-HMPA) solvent mixture at low temperatures. nih.gov

This reactivity allows for the synthesis of a wide array of substituted sulfolane and sulfolene derivatives, which can serve as versatile building blocks in organic synthesis.

Cycloaddition Chemistry of Tetrahydrothiophene 1,1-Dioxides and Dihydrothiophene 1,1-Dioxides

Dihydrothiophene 1,1-dioxides, also known as sulfolenes, are particularly important in cycloaddition chemistry due to their dual reactivity. They can participate as either the 2π-electron component (dienophile) or as a stable precursor to a 4π-electron component (diene) in Diels-Alder reactions.

The double bond in sulfolenes, such as 2-sulfolene, is electron-deficient due to the adjacent sulfone group. This property allows them to act as dienophiles in Diels-Alder reactions, where they react with electron-rich conjugated dienes. This [4+2] cycloaddition leads to the formation of bicyclic sulfone adducts. Reports dating back to 1938 describe the formation of Diels-Alder adducts from 2-sulfolene reacting with dienes like 1,3-butadiene (B125203) and cyclopentadiene. mdpi.com More reactive dienes, such as 1,3-diphenylisobenzofuran, also readily react with sulfolenes in this manner. mdpi.com

Perhaps the most significant application of sulfolenes in cycloaddition chemistry is the use of 3-sulfolene as a solid, stable, and safe source of gaseous 1,3-butadiene. mdpi.comscispace.com Upon heating, 3-sulfolene undergoes a reversible retro-cheletropic reaction, extruding sulfur dioxide (SO₂) gas and generating 1,3-butadiene in situ. researchgate.net This thermally generated diene can then be trapped by a dienophile present in the reaction mixture to form a cyclohexene (B86901) derivative via a Diels-Alder reaction.

This strategy offers considerable practical advantages over using 1,3-butadiene directly, as it avoids the need to handle a volatile and flammable gas. The equilibrium of the SO₂ extrusion serves as an internal "safety valve," preventing the buildup of high pressure. mdpi.com A classic example is the reaction between 3-sulfolene and maleic anhydride (B1165640) in boiling xylene, which yields cis-4-cyclohexene-1,2-dicarboxylic anhydride in high yield. mdpi.comacs.org

| Role of Sulfolene | Reaction Type | Example Partner | Key Transformation |

|---|---|---|---|

| Dienophile (2π system) | [4+2] Diels-Alder | 1,3-Butadiene, Cyclopentadiene | Formation of a bicyclic sulfone adduct |

| Diene Precursor (4π system) | Retro-cheletropic reaction followed by [4+2] Diels-Alder | Maleic anhydride, Diethyl fumarate | Thermal extrusion of SO₂ to generate 1,3-butadiene in situ, which then reacts to form a cyclohexene product. mdpi.com |

Stereochemical Control and Enantioselectivity in Transformations

The development of methods to control the stereochemistry in reactions involving the sulfolane ring is a key area of modern synthetic chemistry. The synthesis of enantioenriched chiral sulfones is of significant interest due to their potential applications in medicinal chemistry and as chiral building blocks.

Recent advances have focused on catalytic enantioselective methods to introduce chirality to the sulfolane scaffold. For example, a palladium-catalyzed decarboxylative asymmetric allylic alkylation of sulfolane derivatives has been developed. acs.org This method allows for the construction of an α-sulfonyl stereogenic center with high levels of enantioselectivity, relying on the dynamic kinetic resolution of enolate intermediates guided by a chiral PHOX ligand. acs.org

Another powerful strategy is the nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes. nih.gov This approach enables the synthesis of chiral alkyl cyclic sulfones where the regioselectivity (alkylation at the C-2 versus C-3 position) can be controlled simply by the choice of the chiral ligand (e.g., PYROX vs. BOX ligands). nih.gov These catalytic systems provide efficient pathways to access optically active sulfolane derivatives that would be challenging to prepare using classical methods.

Advanced Applications in Chemical Synthesis and Materials Science Incorporating 3 Chloro Tetrahydro Thiophene 1,1 Dioxide Derivatives

Role as Key Building Blocks for Complex Organic Molecules

The reactivity of 3-Chloro-tetrahydro-thiophene 1,1-dioxide makes it a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the sulfone group is a stable and strongly electron-withdrawing moiety that can influence the reactivity of adjacent atoms and impart desirable properties such as polarity to the final molecule.

The thiophene (B33073) ring is a recognized pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. google.com Thiophene derivatives are sought after for their ability to act as bioisosteres for other aromatic systems and for their diverse biological activities. google.com While direct applications of this compound in synthesizing specific named drugs are not extensively detailed in readily available literature, its potential as a precursor is clear. The saturated tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane) core can be functionalized via the chlorine atom to build more complex structures. nih.gov

The synthesis of substituted thiophenes is a significant area of research for creating new pharmaceutical leads. organic-chemistry.org Methods like the Gewald reaction are employed to produce polysubstituted thiophenes that serve as scaffolds for potential therapeutics. organic-chemistry.org The chlorinated sulfolane (B150427) can be a starting point for creating novel, non-aromatic heterocyclic systems or can be chemically modified through elimination and substitution reactions to yield unsaturated thiophene 1,1-dioxide derivatives, which are themselves important in medicinal chemistry. The incorporation of chlorine into drug molecules is a common strategy in pharmaceutical development to enhance efficacy and modify pharmacokinetic properties. usitc.gov

Thiophene derivatives have found utility as active compounds in herbicides and microbicides. oecd.org Their chemical structures can be tailored to interact with biological targets in unwanted vegetation and microbes. Research has demonstrated that certain aminophosphonic derivatives of thiophene exhibit herbicidal properties against persistent weeds. Although specific synthetic routes starting from this compound are not prominently documented for major commercial agrochemicals, its role as a functionalized heterocyclic building block aligns with the synthetic strategies used to create complex agricultural chemicals. The general synthetic utility of thiophenes makes them valuable platforms for developing new agrochemical products.

Integration into Polymer Systems for High-Performance Materials

The sulfone group is a key functional moiety for the development of advanced polymers, particularly those requiring high thermal stability and specific dielectric properties. Thiophene 1,1-dioxide and its saturated analogue, the tetrahydrothiophene 1,1-dioxide (sulfolane) unit, are integrated into polymer chains to create materials with enhanced performance characteristics.

Research has shown that incorporating sulfone-containing monomers into polymer backbones, such as polyitaconates and polymethacrylates, results in materials with high dielectric constants and low energy dissipation (low loss factor, tan δ). For instance, certain polymethacrylate-based copolymers combining linear and cyclic sulfone structures have achieved dielectric constants significantly higher than conventional polymer dielectrics, while also exhibiting improved thermal robustness with glass transition temperatures (Tg) as high as 189 °C. This enhanced thermal stability expands the operational temperature range for these materials in capacitor applications.

Table 1: Dielectric Properties of Polymers Incorporating Sulfone Units

| Polymer System | Dielectric Constant (εr') | Loss Factor (tan δ) | Key Feature |

|---|---|---|---|

| Polyitaconates with sulfone and norbornane/adamantane | 5.1 - 6.2 | < 0.01 | Merging high dipole moment sulfones with bulky cycles to increase Tg. |

| Poly(2-(methylsulfonyl)ethyl methacrylate) (PMSEMA) | 11.4 (at 1 Hz) | 0.02 (at 1 Hz) | Contains small-sized, strongly dipolar sulfone side-groups. nih.gov |

Thiophene-based polymers are a major class of π-conjugated polymers studied for a wide range of electronic applications. The synthesis of functional polymers often involves incorporating specific moieties to tune the material's properties. Thiophene 1,1-dioxide can be incorporated into polymer backbones to create donor-acceptor alternating copolymers. Synthetic methods such as direct arylation polycondensation are employed to polymerize thiophene-flanked benzothiadiazole derivatives, creating well-defined alternating copolymers with specific optical and electronic properties.

The inclusion of these sulfone moieties alters the electronic structure of the polymer, influencing its behavior in electronic devices. Furthermore, thiophene-based monomers can be polymerized electrochemically to form microporous polymer networks with high surface areas, suitable for applications in sensors and energy transfer systems.

Design and Synthesis of Optoelectronic Materials

Thiophene 1,1-dioxide derivatives are highly valuable building blocks in the design of materials for optoelectronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The key to their utility lies in the strong electron-withdrawing nature of the sulfone group.

When a thiophene ring is oxidized to its S,S-dioxide, its electronic properties are dramatically altered. This modification lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a reduced band gap. This band gap engineering is critical for creating organic semiconductors that can absorb or emit light at specific wavelengths.

Stille cross-coupling reactions are commonly used to synthesize thiophene 1,1-dioxides with various electron-donating or electron-withdrawing substituents. oecd.org The choice of substituent allows for fine-tuning of the material's optoelectronic properties. For example, attaching a strong electron-withdrawing group like a p-nitrophenyl substituent can significantly shift the reduction potential of the molecule compared to one with simple phenyl groups. oecd.org These tailored molecules are then used as components in donor-acceptor copolymers or as small molecules in the active layers of optoelectronic devices. The resulting materials have shown promise in achieving high power conversion efficiencies in solar cells and specific color emissions in LEDs.

Table 2: Impact of Substituents on Thiophene 1,1-Dioxide Properties

| Substituent on Thiophene 1,1-Dioxide Ring | Effect on Electronic Properties | Resulting Application |

|---|---|---|

| Electron-donating groups | Modulates HOMO/LUMO levels, can be used in push-pull architectures. | Organic Semiconductors oecd.org |

| Electron-withdrawing groups (e.g., -C₆H₄-p-NO₂) | Greatly facilitates reduction; produces a 510 mV shift in reduction potential compared to phenyl groups. | Electron-Accepting Materials for OPVs oecd.org |

Computational Chemistry and Theoretical Investigations of Chlorinated Tetrahydrothiophene 1,1 Dioxides

Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometries and reactivity of molecules such as 3-Chloro-tetrahydro-thiophene 1,1-dioxide, also known as 3-chlorosulfolane.

Reactivity of the molecule can be assessed through the analysis of global and local reactivity descriptors derived from DFT. Global descriptors provide an overview of the molecule's stability and reactivity.

Table 1: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | - (I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons. |

(Where I is the ionization potential and A is the electron affinity, often approximated by the energies of the HOMO and LUMO, respectively)

Local reactivity, which identifies the most reactive sites within the molecule, is often analyzed using Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (propensity of a site to accept an electron).

f-(r) for electrophilic attack (propensity of a site to donate an electron).

f0(r) for radical attack.

For 3-chlorosulfolane, Fukui function analysis would likely indicate that the carbon atom bonded to the chlorine is a primary site for nucleophilic attack, due to the electron-withdrawing nature of the chlorine atom.

Mechanistic Elucidation through Energy Profile and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as nucleophilic substitution where the chloride ion acts as a leaving group, DFT calculations can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency.

By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate. For instance, in a nucleophilic substitution reaction, the profile would show the energy changes as the nucleophile approaches the carbon atom and the C-Cl bond breaks.

While specific studies on 3-chlorosulfolane were not found, research on the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides has shown that DFT methods can effectively model the transition states and rationalize reaction rates. mdpi.com Such studies often reveal whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Table 2: Illustrative Energy Profile Data for a Hypothetical Nucleophilic Substitution on 3-Chlorosulfolane

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (3-Chlorosulfolane + Nucleophile) | 0.0 |

| Transition State | +15.2 |

Prediction of Stereoselectivity and Enantiomeric Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational chemistry can be employed to predict the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to the different stereoisomeric products. The product formed via the lower energy transition state is expected to be the major product.

For reactions involving a chiral center, such as those that might be created from reactions of this compound, computational models can predict which enantiomer will be formed in excess. This is particularly valuable in asymmetric synthesis.

Electronic Structure Analysis and Bonding Characteristics of the Sulfone Group

The electronic nature of the sulfone group (SO₂) is a key determinant of the chemical and physical properties of this compound. The sulfur atom in the sulfone group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This results in a significant polarization of the S=O bonds and a strong electron-withdrawing effect of the sulfone group.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules. NBO analysis can provide insights into:

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Charge Distribution: The partial charges on each atom.

Hyperconjugative Interactions: The stabilizing interactions between occupied (bonding or lone pair) and unoccupied (antibonding) orbitals.

For the sulfone group in 3-chlorosulfolane, NBO analysis would likely show significant delocalization of the oxygen lone pair electrons into the antibonding orbitals of the S-C bonds, contributing to the stability of the ring. The analysis would also quantify the highly positive charge on the sulfur atom and the negative charges on the oxygen atoms, explaining the group's strong dipole moment.

Modeling Intermolecular Interactions and Solvent Effects

Chemical reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a profound impact on reaction rates and equilibria. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.org This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. wikipedia.org

Hybrid models that combine a few explicit solvent molecules with an implicit continuum for the bulk solvent are also used to balance accuracy and computational cost. wikipedia.org

For a polar molecule like this compound, solvent effects are expected to be significant. Computational studies on the influence of different solvents would involve optimizing the geometry of the molecule in various solvent continua and analyzing the changes in its properties, such as dipole moment and the energies of its frontier molecular orbitals. For reactions, the energy profiles can be recalculated in the presence of a solvent model to understand how the solvent stabilizes or destabilizes the reactants, transition state, and products.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro Tetrahydro Thiophene 1,1 Dioxide and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 3-Chloro-tetrahydro-thiophene 1,1-dioxide, offering detailed information about the molecular framework.

¹H NMR and ¹³C NMR Techniques.nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental data for the structural assignment of 3-chlorosulfolane. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.

In a typical ¹H NMR spectrum of the tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane) ring, the protons on the carbon atoms alpha to the sulfone group (C2 and C5) are deshielded and appear at a different chemical shift than the protons on the beta carbons (C3 and C4). nih.govhhu.de For the 3-chloro derivative, the introduction of an electronegative chlorine atom at the C3 position causes a significant downfield shift for the proton attached to C3 (the methine proton). The surrounding methylene (B1212753) protons on C2 and C4 also experience shifts, and their coupling patterns become more complex. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom bonded to the chlorine (C3) will show a characteristic chemical shift. The carbons adjacent to the sulfone group (C2 and C5) are also significantly deshielded due to the electron-withdrawing nature of the SO₂ group. nih.govnih.gov

Table 1: Representative NMR Data for the Sulfolane (B150427) Ring System

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H (α-protons) | 3.0 - 3.2 | Protons on carbons adjacent to SO₂ group. |

| ¹H (β-protons) | 2.2 - 2.4 | Protons on carbons beta to SO₂ group. |

| ¹³C (α-carbons) | 51 - 53 | Carbons adjacent to SO₂ group. |

| ¹³C (β-carbons) | 22 - 25 | Carbons beta to SO₂ group. |

Note: Data is generalized for the sulfolane parent structure. Specific shifts for 3-chlorosulfolane will be influenced by the chloro-substituent.

Detailed analysis using techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign each proton and carbon signal and confirm the substitution pattern. researchgate.net

Specialized NMR for Heteroatoms (e.g., ²⁹Si for silylated derivatives)

In research involving derivatives of this compound, specialized NMR techniques are crucial. For instance, if the compound is used as a precursor to synthesize silylated derivatives, ²⁹Si NMR spectroscopy becomes invaluable. The chemical shift of ²⁹Si is highly sensitive to the electronic environment and coordination number of the silicon atom. researchgate.net

²⁹Si NMR can confirm the successful formation of Si-C, Si-O, or Si-N bonds and provide insights into the molecular structure of the resulting organosilicon compound. The chemical shifts can range broadly, for example, from approximately -145 to -152 ppm in certain substituted silanes, correlating with the electron density at the silicon atom. researchgate.net This technique is essential for characterizing novel materials derived from 3-chlorosulfolane.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For halogenated derivatives of tetrahydrothiophene 1,1-dioxide, this technique is used to determine the absolute configuration and the conformation of the five-membered ring in the solid state. researchgate.net

While the parent sulfolane ring is flexible in solution, in the solid state, halogenated derivatives often adopt a twisted conformation. researchgate.net For example, a study on 2,3-dibromotetrahydrothiophene 1,1-dioxide showed it adopts a twisted conformation in its orthorhombic crystal lattice. researchgate.net Similarly, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide also exhibits a twisted ring structure. researchgate.net It is highly probable that this compound would also adopt a non-planar conformation, likely a twist or envelope form, to accommodate the steric and electronic effects of the substituents. Analysis of the crystal packing can also reveal intermolecular interactions, such as C–H···O hydrogen bonds, which are common in cyclic sulfones. researchgate.net

Table 2: Crystallographic Data for Halogenated Sulfolane Derivatives

| Compound | Crystal System | Space Group | Ring Conformation |

|---|---|---|---|

| 2,3-dibromotetrahydrothiophene 1,1-dioxide | Orthorhombic | Pbca | Twisted |

| 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | Monoclinic | P21/c | Twisted |

Source: Data from related compounds used to infer likely structural features. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of approximately 154.6 g/mol . nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the sulfolane ring under electron ionization (EI) is well-documented. researchgate.net Common fragmentation pathways for the parent sulfolane molecule include the loss of sulfur dioxide (SO₂) to give a fragment at m/z 56. researchgate.net Other significant fragments for sulfolane appear at m/z 55 and 41. researchgate.net For 3-chlorosulfolane, additional fragmentation pathways involving the chlorine atom would be expected, such as the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). Analyzing these unique fragmentation patterns allows for the unambiguous identification of the compound. researchgate.net

Table 3: Expected Key Mass Spectrometry Fragments for 3-Chlorosulfolane

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154/156 | [C₄H₇ClO₂S]⁺ | Molecular Ion ([M]⁺) |

| 119/121 | [C₄H₇O₂S]⁺ | Loss of Cl• |

| 90/92 | [C₄H₆S]⁺ | Loss of SO₂ and HCl |

Infrared (IR) Spectroscopy for Functional Group Identification.nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent and characteristic peaks in the IR spectrum are associated with the sulfone (SO₂) group. chemicalbook.comchemicalbook.com

The sulfone group gives rise to two strong absorption bands: one for the asymmetric stretching vibration and another for the symmetric stretching vibration. These typically appear in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. The presence of these strong bands is a clear indicator of the sulfone functionality. Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The C-Cl stretching vibration would also be present, typically in the 800–600 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfone (O=S=O) | Asymmetric Stretch | 1350–1300 |

| Sulfone (O=S=O) | Symmetric Stretch | 1160–1120 |

| Alkane (C-H) | Stretch | 2990–2850 |

Chromatographic and Other Separation Techniques

The purification and analysis of this compound and its derivatives rely on various chromatographic and separation techniques. Given that the parent compound, sulfolane, is a polar aprotic solvent with a high boiling point (285 °C), similar properties are expected for its chlorinated derivative. sciencemadness.orgwikipedia.org

For purification, vacuum distillation is a common method for high-boiling liquids to prevent thermal decomposition, which can occur at elevated temperatures. google.com Laboratory-scale purification often employs column chromatography on silica (B1680970) gel or alumina, where the choice of eluent (solvent system) is critical to achieve effective separation from starting materials or byproducts.

For analytical purposes, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique for separating and identifying volatile and thermally stable compounds. The choice of the GC column's stationary phase is important for resolving the compound from other components in a mixture. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or for monitoring reaction progress. Furthermore, techniques like ion-exchange chromatography have been employed to purify industrial sulfolane by removing acidic impurities. googleapis.com

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. researchgate.net For this compound, HPLC is primarily employed for two critical assessments: determining the chemical purity of a synthesized batch and resolving its enantiomers for chiral analysis.

The purity of the compound is typically established using reverse-phase HPLC, where the molecule is passed through a column with a nonpolar stationary phase. By analyzing the resulting chromatogram, the area of the main peak corresponding to this compound can be compared to the areas of any impurity peaks, allowing for precise quantification of purity.

Due to the presence of a stereogenic center at the C3 position, this compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers (R- and S-isomers). In a non-chiral environment, enantiomers exhibit identical physical and chemical properties, but they can have vastly different biological activities and interactions in a chiral environment. mdpi.com Therefore, the ability to separate and quantify these enantiomers is crucial.

Chiral HPLC is the method of choice for this purpose. The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer. mdpi.com This differential interaction leads to different retention times for the R- and S-enantiomers, resulting in two distinct peaks on the chromatogram. The integration of these peak areas allows for the determination of the enantiomeric excess (ee) of a given sample. Polysaccharide-based CSPs are commonly used for their effective chiral discrimination capabilities. researchgate.net

Table 1: Illustrative HPLC Chiral Analysis Data for a Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |

| (R)-enantiomer | 5.8 | 14500 | 96.7 |

| (S)-enantiomer | 7.2 | 500 | 3.3 |

Gel Permeation Chromatography (GPC) for Polymerization Studies

When this compound is used as a monomer or a functional unit in the synthesis of polymers, such as polysulfones, Gel Permeation Chromatography (GPC) becomes an indispensable tool for characterization. GPC, also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume, or size, in solution. ufl.edu Larger molecules elute from the column faster than smaller molecules. ufl.edu

GPC is the standard method for determining the molecular weight distribution of a polymer sample. lcms.cz The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, which is typical for single-site polymerization. mit.edu

For polymers containing the sulfolane motif, GPC analysis is often conducted at high temperatures, especially for semi-crystalline polyolefins, to ensure the polymer is fully dissolved in the mobile phase. polymerchar.com The system is calibrated using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate), to create a calibration curve that relates retention time to molecular weight. ufl.edulcms.cz

Table 2: Representative GPC Data for a Polymer Derived from a Sulfolane-Based Monomer

| Parameter | Value | Description |

| Mn ( g/mol ) | 85,000 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 153,000 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.8 | Polydispersity Index |

Thermal Analysis for Material Science Context (e.g., TGA, DSC for polymers containing the motif)

Thermal analysis techniques are crucial for characterizing the material properties of polymers incorporating the this compound motif. These methods measure the physical and chemical properties of a material as a function of temperature. The two most common techniques in this context are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This analysis provides critical information about the thermal stability of the polymer. The resulting TGA curve plots the percentage of remaining mass against temperature. Key data points from a TGA thermogram include the onset temperature of decomposition, which indicates the upper temperature limit for the material's use, and the percentage of material remaining at high temperatures (char yield). mdpi.com For sulfur-containing polymers, TGA may show multiple mass loss stages, corresponding to the decomposition of different parts of the polymer structure. researchgate.net

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is highly effective for characterizing the physical properties of polymers. nih.gov It can detect thermal transitions such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. wpmucdn.com This is a critical parameter that defines the operational temperature range of the material.

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. wpmucdn.com

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

The data obtained from TGA and DSC are essential for determining the processing conditions and predicting the performance and lifetime of polymeric materials derived from this compound. eag.com

Table 3: Typical Thermal Properties of a Sulfolane-Containing Polymer from TGA and DSC Analysis

| Analysis Method | Parameter | Value | Significance |

| TGA | Onset Decomposition Temp. (Tonset) | 350 °C | Indicates the beginning of thermal degradation. |

| TGA | Char Yield @ 600 °C | 45% | Mass remaining, relates to flame retardancy. |

| DSC | Glass Transition Temp. (Tg) | 150 °C | Defines the transition from a glassy to a rubbery state. |

| DSC | Melting Temp. (Tm) | 280 °C | Indicates the melting point of crystalline regions. |

Future Research Trajectories and Outlook for 3 Chloro Tetrahydro Thiophene 1,1 Dioxide Research

Innovations in Environmentally Sustainable Synthesis Protocols

The traditional synthesis of sulfolane (B150427) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is expected to focus on developing greener, more efficient synthetic routes to 3-Chloro-tetrahydro-thiophene 1,1-dioxide. Given that the parent solvent, sulfolane, has faced scrutiny for environmental contamination, adopting green chemistry principles is paramount. chemicalbook.comjddhs.com

Key areas for innovation include:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents towards catalytic systems (e.g., using transition metal or organocatalysts) that can utilize safer chlorine sources like chloride salts under oxidative conditions.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, reduce reaction times, and minimize solvent usage compared to batch synthesis.

Bio-based Feedstocks: Investigating pathways to synthesize the core tetrahydrothiophene (B86538) ring from renewable, bio-based starting materials instead of petroleum-derived butadiene would represent a major advance in sustainability. wikipedia.org

Alternative Solvents: The use of safer, recyclable, or biodegradable solvents such as ionic liquids, supercritical CO₂, or water in the synthesis process could drastically reduce the environmental footprint. jddhs.com

| Strategy | Objective | Potential Advantage | Research Challenge |

|---|---|---|---|

| Catalytic Chlorination | Reduce use of hazardous reagents | Higher atom economy, lower waste | Catalyst design and stability |

| Flow Chemistry | Improve process safety and efficiency | Enhanced heat/mass transfer, scalability | Reactor design and optimization |

| Bio-based Feedstocks | Reduce reliance on fossil fuels | Improved carbon footprint, sustainability | Developing efficient conversion pathways |

| Green Solvents | Minimize solvent-related pollution | Reduced VOC emissions, lower toxicity | Ensuring high reactivity and yield |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of a chloro substituent on the sulfolane ring provides a reactive handle for a multitude of chemical transformations. While classic nucleophilic substitution is expected, future research will likely delve into more sophisticated, metal-catalyzed reactions to build molecular complexity.

Future avenues of exploration include:

Cross-Coupling Reactions: Utilizing the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings to introduce aryl, alkenyl, and alkynyl groups. mdpi.com This would enable the synthesis of a vast library of novel sulfolane derivatives.

C-N and C-O Bond Formation: Developing advanced catalytic methods (e.g., Buchwald-Hartwig amination) for the efficient formation of bonds with nitrogen and oxygen nucleophiles, leading to new classes of amines, ethers, and esters.

Asymmetric Catalysis: Creating chiral derivatives through asymmetric transformations. This could involve kinetic resolution of racemic 3-chlorosulfolane or asymmetric synthesis, yielding enantiomerically pure compounds for applications in medicinal chemistry or chiral materials.

Dehydrochlorination: Controlled elimination of HCl to form sulfolene derivatives, which are themselves valuable synthetic intermediates, particularly in cycloaddition reactions.

Expansion of Applications in Emerging Material Technologies

The unique properties of the sulfolane moiety—high polarity, thermal stability, and chemical resistance—make it an attractive component for advanced materials. acs.orgresearchgate.net this compound can serve as a key monomer or precursor in this field.

Promising research directions are:

Polymer Synthesis: Investigating its use as a monomer in polymerization reactions. For instance, nucleophilic substitution of the chlorine atom by a diol or diamine could lead to the formation of novel polyethers or polyamines with high thermal stability. It could also be a precursor for radical ring-opening polymerization to create functional polysulfones. mdpi.com

Electrolyte Additives: The high polarity and electrochemical stability of fluorinated sulfolane derivatives have been studied computationally for applications in batteries and supercapacitors. nih.gov Future work could explore 3-chlorosulfolane and its derivatives as additives in electrolytes to enhance ion conductivity and device performance.

Functional Materials: Using the compound as a building block for liquid crystals, organic light-emitting diodes (OLEDs), or other electronic materials, where the polar sulfone group and the potential for extended conjugation through derivatization can be exploited. nih.gov

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate discovery and deepen understanding. Density Functional Theory (DFT) has already been used to study the properties of halogenated sulfones and other thiophene (B33073) derivatives. nih.govorientjchem.orgresearchgate.net

Future synergistic research should focus on:

Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways for novel catalytic transformations, providing insights that can guide catalyst selection and reaction optimization.

Property Prediction: Computationally screening virtual libraries of 3-chlorosulfolane derivatives to predict their physical, chemical, and material properties (e.g., electrochemical stability windows, dipole moments, and thermal stability) before committing to laboratory synthesis. nih.govresearchgate.net

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR) with computational predictions to confirm the structures and conformations of newly synthesized molecules with a high degree of confidence.

| Research Area | Computational Tool (e.g., DFT) | Experimental Validation | Synergistic Goal |

|---|---|---|---|

| Reactivity Patterns | Model transition states, calculate activation energies | Kinetic studies, product analysis | Predict and rationalize reactivity |

| Material Design | Calculate electronic properties (HOMO/LUMO), polarity | Synthesize materials, measure performance | Guide design of high-performance materials |

| Structural Analysis | Predict NMR shifts, vibrational frequencies | Acquire NMR and IR spectra | Confirm complex molecular structures |

Unexplored Derivatization and Functionalization Pathways

Beyond established transformations, there remains a wide scope for exploring novel chemical pathways to create unique and valuable molecules from this compound. The chloro group serves as a versatile launching point for introducing diverse functionalities.

Future research could explore:

Introduction of Heterocycles: Using the chloro-substituent as an electrophilic site for reactions with heterocyclic anions, such as triazolates or imidazolates, to synthesize compounds with potential biological activity. nih.gov

Ring Fusion and Annulation: Designing multi-step reaction sequences that use the chlorine as a handle to build fused-ring systems onto the sulfolane core, similar to syntheses that create oxazolidine-fused sulfolanes from related amino alcohols. researchgate.netresearchgate.net

Sulfur-based Nucleophiles: Reacting 3-chlorosulfolane with thiols or other sulfur nucleophiles to create a new family of thioethers and related compounds, which could have applications in materials or coordination chemistry.

Organometallic Derivatives: Formation of Grignard or organolithium reagents via halogen-metal exchange, although challenging due to the presence of the sulfone group, could open up pathways to a host of new carbon-carbon bond formations.

By systematically pursuing these research trajectories, the scientific community can expand the synthetic utility and application scope of this compound, transforming it from a simple halogenated solvent derivative into a valuable platform for chemical innovation.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-tetrahydro-thiophene 1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves chlorination of tetrahydrothiophene 1,1-dioxide (sulfolene) using Cl₂ under UV irradiation in CCl₄. Key steps include:

- Oxidation of thietane : Catalyzed by WO₃·H₂O in alkaline H₂O₂ at 0–10°C to form sulfolene .

- Chlorination : UV irradiation of sulfolene in CCl₄ with Cl₂ yields this compound as a white powder. Excess Cl₂ leads to 3,3-dichloro derivatives, which can be dechlorinated with triethylamine in toluene .

Optimization Tips : - Maintain low temperatures (0–10°C) during oxidation to avoid side reactions.

- Use stoichiometric Cl₂ and monitor UV exposure time to prevent over-chlorination.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Identify sulfone group vibrations (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹). Halogenated derivatives show C-Cl stretches at 550–750 cm⁻¹ .

- NMR :

- ¹H NMR : δ 3.6–3.95 ppm (methylene protons adjacent to sulfone), δ 5.75 ppm (olefinic proton in conjugated systems) .

- ¹³C NMR : Sulfone carbons appear at δ 50–60 ppm, while chlorinated carbons show upfield shifts due to electron withdrawal .

Advanced Research Questions

Q. Why does bromination of this compound exhibit solvent-dependent regioselectivity?

Methodological Answer:

- In aprotic solvents (e.g., CCl₄) : Bromine adds across the double bond to form 3,4-dibromo-tetrahydrothiophene 1,1-dioxide. The absence of H-bonding stabilizes the intermediate bromonium ion, favoring anti-addition .

- In aqueous media : Bromination proceeds via a bromohydrin intermediate, leading to 2,3-dibromo derivatives. Water promotes partial ionization, altering the reaction pathway .

Mechanistic Insight : Conjugation between the sulfone group and the double bond in α-sulfones (e.g., 2,3-dihydrothiophene 1,1-dioxide) increases electrophilicity at the β-position, directing bromination .

Q. How can this compound serve as a diene in Diels-Alder reactions, and what are its advantages over other dienes?

Methodological Answer:

Q. What strategies resolve contradictions in reported yields for dehydrohalogenation reactions of halogenated derivatives?

Methodological Answer:

- Catalyst Selection : Use DBU (1,8-diazabicycloundec-7-ene) in chloroform at −40°C for efficient elimination of HCl, achieving 88% yield of 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide .

- Temperature Control : Higher temperatures (>75°C) favor isomerization to 4,5-dihydro derivatives, reducing yields of desired products .

- Byproduct Analysis : Monitor reaction progress via TLC and isolate intermediates (e.g., 3-bromo derivatives) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.